2-Chloro-4-cyclopropylpyrimidine
Overview
Description
2-Chloro-4-cyclopropylpyrimidine is a chemical compound with the molecular formula C7H7ClN2 . It is a pyrimidine derivative, which is a class of compounds known for their wide range of pharmacological effects .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted with a chlorine atom and a cyclopropyl group .Chemical Reactions Analysis
Pyrimidines, including this compound, can participate in various chemical reactions. They have been found to exhibit anti-inflammatory effects, which are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
Efficient One-Pot Synthesis of α-Aminophosphonates : A study outlined a simple method for synthesizing α-aminophosphonates from 2-cyclopropylpyrimidin-4-carbaldehyde, demonstrating the compound's utility in creating valuable phosphorus-containing compounds with potential biological activities (P. S. Reddy et al., 2014).
Antiviral Activity of Pyrimidine Derivatives : Research on 2,4-diamino-6-hydroxypyrimidines substituted with various groups, including cyclopropyl, highlighted the synthesis of compounds exhibiting significant antiretroviral activity, which could be relevant for designing new antiviral drugs (D. Hocková et al., 2003).
Antimicrobial and Antifungal Applications : A series of 2-amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines was synthesized, showing mild to moderate antimicrobial and antifungal activities. This indicates the potential for developing new antimicrobial agents from pyrimidine derivatives (Ragini Gupta et al., 2014).
Organic Synthesis and Chemical Reactions
Photochemical Reactions : The photochemistry of 2-chloropyrimidine was explored, revealing the formation of 2-hydroxypyrimidine and 2-chloro-4,2'-bipyrimidine under UV irradiation. This study provides insights into the photochemical properties of chloropyrimidines, which could be relevant for understanding the behavior of 2-Chloro-4-cyclopropylpyrimidine under similar conditions (L. Lindqvist et al., 2002).
Electrochemical Synthesis : An electrochemical method for synthesizing 4-amino-6-arylpyrimidines from 4-amino-6-chloropyrimidines and aryl halides was developed, highlighting an efficient route to substitute pyrimidine derivatives, potentially applicable to this compound for the synthesis of novel compounds (S. Sengmany et al., 2011).
Future Directions
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives often interact with various enzymes and receptors in the body, influencing numerous biochemical processes .
Mode of Action
It’s worth noting that pyrimidine derivatives often work by interacting with their targets, leading to changes in the target’s function . This interaction can inhibit or enhance the target’s activity, leading to various downstream effects.
Biochemical Pathways
Pyrimidine derivatives are known to play crucial roles in nucleic acid synthesis, which is a fundamental process in all living cells . They can affect various downstream effects, including cell growth, division, and death.
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that these properties can significantly impact the compound’s bioavailability .
Result of Action
Given that pyrimidine derivatives often interact with enzymes and receptors, it’s likely that this compound could have a wide range of effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of 2-Chloro-4-cyclopropylpyrimidine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances, and temperature . .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives can interact with various enzymes and proteins, potentially influencing biochemical reactions
Cellular Effects
It has been suggested that pyrimidine derivatives may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
2-chloro-4-cyclopropylpyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2/c8-7-9-4-3-6(10-7)5-1-2-5/h3-5H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QILQSGMEWRSKHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
954237-31-1 | |
Record name | 2-Chloro-4-cyclopropylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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